molecular formula C20H24O6 B14070725 14-Epi-triptolide CAS No. 144539-79-7

14-Epi-triptolide

Cat. No.: B14070725
CAS No.: 144539-79-7
M. Wt: 360.4 g/mol
InChI Key: DFBIRQPKNDILPW-FKXGARDLSA-N
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Description

14-Epi-triptolide is a derivative of triptolide, a complex triepoxide diterpene natural product isolated from the plant Tripterygium wilfordii Hook F. This compound has garnered significant interest due to its unique structural features and promising biological activities, including anti-inflammatory, immunosuppressive, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 14-Epi-triptolide involves the reduction of the C-14 ketone in triptolide. This reduction is typically achieved using europium(III) tris[3-(heptafluoropropylhydroxymethylene)-d-camphorate] (Eu(fod)3) as a catalyst . The reaction conditions are carefully controlled to ensure the selective reduction of the ketone group, resulting in the formation of this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the extraction of triptolide from Tripterygium wilfordii Hook F., followed by chemical modification to obtain the desired derivative. The extraction process typically involves solvents such as ethanol, ethyl acetate, and chloroform-methanol mixtures .

Chemical Reactions Analysis

Types of Reactions: 14-Epi-triptolide undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the epoxide groups, potentially leading to the formation of new derivatives.

    Reduction: As mentioned, the reduction of the C-14 ketone is a key step in its synthesis.

    Substitution: The epoxide groups in this compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Eu(fod)3 is a typical catalyst for the selective reduction of the C-14 ketone.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products: The major products formed from these reactions include various oxidized or substituted derivatives of this compound, each with potentially unique biological activities .

Scientific Research Applications

Comparison with Similar Compounds

14-Epi-triptolide is compared with other similar compounds such as:

Uniqueness: this compound stands out due to its selective reduction at the C-14 position, which may confer distinct biological properties compared to its parent compound and other derivatives .

Properties

CAS No.

144539-79-7

Molecular Formula

C20H24O6

Molecular Weight

360.4 g/mol

IUPAC Name

(1S,2S,4S,5S,7R,8S,9S,11S,13S)-8-hydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one

InChI

InChI=1S/C20H24O6/c1-8(2)18-13(25-18)14-20(26-14)17(3)5-4-9-10(7-23-15(9)21)11(17)6-12-19(20,24-12)16(18)22/h8,11-14,16,22H,4-7H2,1-3H3/t11-,12-,13-,14-,16-,17-,18-,19+,20+/m0/s1

InChI Key

DFBIRQPKNDILPW-FKXGARDLSA-N

Isomeric SMILES

CC(C)[C@@]12[C@@H](O1)[C@H]3[C@@]4(O3)[C@]5(CCC6=C([C@@H]5C[C@H]7[C@]4([C@H]2O)O7)COC6=O)C

Canonical SMILES

CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2O)O7)COC6=O)C

Origin of Product

United States

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